
2-(4-Hydroxyphenyl)-2-(phenylamino)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Hydroxyphenyl)-2-(phenylamino)acetonitrile, also known as HPAA, is a chemical compound that belongs to the class of nitriles. It is a white crystalline powder that is commonly used in scientific research applications. HPAA has been shown to exhibit significant biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
科学的研究の応用
Sonication in Non-radical Reactions
Sonication effects on non-radical reactions were explored by Tuulmets et al. (2014), focusing on hydrolysis in acetonitrile-water mixtures. They found significant kinetic sonication effects at sound intensities presumably not inducing cavitation, providing experimental evidence of ultrasound's kinetic effects without cavitation (Tuulmets et al., 2014).
Synthesis of Hydroxytyrosol
Ruíz-Gutiérrez et al. (2000) described a method for measuring hydroxytyrosol in plasma, a compound present in olive oil with cardiovascular benefits. They used acetonitrile for extraction and analysis, highlighting its utility in pharmacokinetic studies (Ruíz-Gutiérrez et al., 2000).
Synthesis of Benzofuranones
Wu et al. (2014) developed a synthesis method for 2-(2-hydroxyphenyl)acetonitriles, transforming them into benzofuranones. This showcases the compound's versatility in synthesizing useful organic structures (Wu et al., 2014).
Kinetic Sonication Effects in Aqueous Solutions
Piiskop et al. (2013) examined the kinetics of hydrolysis under ultrasonic irradiation in aqueous acetonitrile solutions. They noted significant kinetic sonication effects, contributing to a deeper understanding of reaction dynamics in mixed solvents (Piiskop et al., 2013).
Bioactive Secondary Metabolites Studies
Chapla et al. (2014) isolated new natural products, including 2-hydroxy-alternariol, from Phomopsis sp., an endophytic fungus. Their study highlighted the role of acetonitrile in isolating bioactive compounds from natural sources (Chapla et al., 2014).
Fluorescent Labeling Reagents
Nakaya et al. (1999) discussed using a naphthalimide derivative in acetonitrile as a fluorescent labeling reagent, illustrating the application of acetonitrile in enhancing detection sensitivity in biochemical analysis (Nakaya et al., 1999).
特性
IUPAC Name |
2-anilino-2-(4-hydroxyphenyl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c15-10-14(11-6-8-13(17)9-7-11)16-12-4-2-1-3-5-12/h1-9,14,16-17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMXIXLPVQUNHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(C#N)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
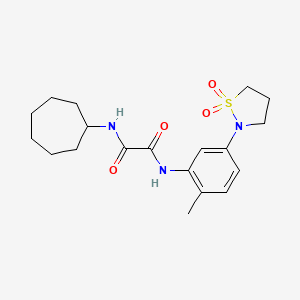
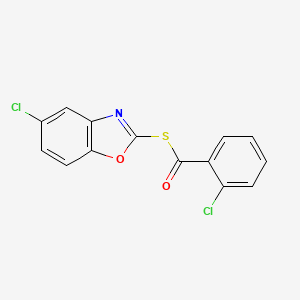
![8-((2-Chlorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2935437.png)
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2935438.png)


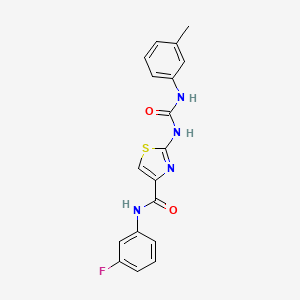
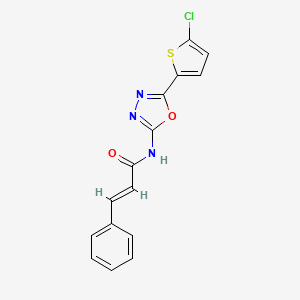
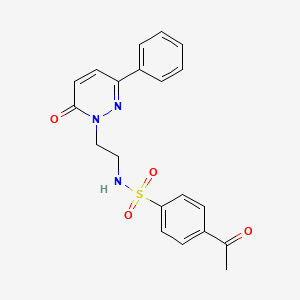
![4-(4-(2-chlorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2935449.png)
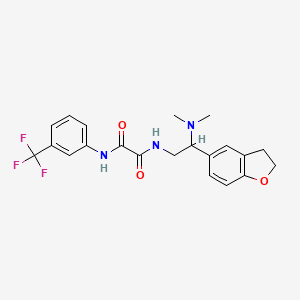

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide](/img/structure/B2935453.png)
![5-Oxo-1-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxylic acid](/img/structure/B2935456.png)
